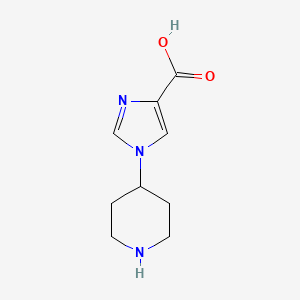

1-(4-piperidinyl)-1H-Imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-9(14)8-5-12(6-11-8)7-1-3-10-4-2-7/h5-7,10H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEPBQUZJCLJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226399 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782494-24-0 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782494-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 1H-Imidazole-4-carboxylic acid Core

The 1H-imidazole-4-carboxylic acid scaffold is a crucial building block, and its synthesis has been approached through various chemical pathways. amazonaws.com These methods often involve the formation of the imidazole (B134444) ring followed by or concurrent with the introduction of the carboxylic acid functionality.

Esterification and Hydrolysis Pathways

A common and straightforward method to obtain 1H-imidazole-4-carboxylic acid is through the hydrolysis of its corresponding esters, such as ethyl or methyl esters. chemicalbook.com This pathway is advantageous as the ester group can act as a protecting group for the carboxylic acid during the synthesis of the imidazole ring or subsequent modifications.

The synthesis often begins with precursors that lead to the formation of an imidazole ester. For instance, ethyl imidazole-4-carboxylate can be prepared and subsequently hydrolyzed to the desired carboxylic acid. chemicalbook.com The hydrolysis is typically achieved under basic conditions, for example, by reacting the ester with a solution of potassium hydroxide (B78521). chemicalbook.comgoogle.com Following the reaction, acidification of the mixture precipitates the 1H-imidazole-4-carboxylic acid crude product, which can then be purified by recrystallization. chemicalbook.comgoogle.com

| Starting Material | Reagents | Product | Key Transformation |

| Ethyl imidazole-4-carboxylate | 1. Potassium hydroxide solution2. Sulfuric acid solution | 1H-Imidazole-4-carboxylic acid | Hydrolysis |

| Methyl imidazole-4-carboxylate | Base (e.g., KOH or NaOH), then Acid | 1H-Imidazole-4-carboxylic acid | Hydrolysis |

The esterification of 1H-imidazole-4-carboxylic acid itself can also be a key step, particularly if the carboxylic acid is commercially available or synthesized first and needs to be protected for subsequent reactions. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed, though care must be taken to avoid side reactions on the imidazole ring.

Catalytic Synthesis Approaches

Catalytic methods offer an efficient and often more environmentally friendly route to the 1H-imidazole-4-carboxylic acid core. One such method involves a multi-step synthesis starting from ethyl acetamidoacetate. google.com This process includes enolization, cyclization, catalytic oxidation desulfurization, and finally hydrolysis to yield the target compound. google.com

A specific patented method describes a three-step synthesis:

Preparation of 2-sulfydryl-4-ethyl imidazolecarboxylate: This step forms a key intermediate.

Preparation of ethyl imidazole-4-carboxylate: The sulfhydryl group is removed.

Preparation of 1H-imidazole-4-carboxylic acid: The final step is the hydrolysis of the ethyl ester. google.com

This catalytic approach utilizes an inorganic-salt composite catalyst, which is reported to be economical, environmentally friendly, and allows for recycling of the catalyst. google.com

Synthesis of the Piperidine (B6355638) Moiety and its Integration

The piperidine ring is a prevalent scaffold in pharmaceuticals, and numerous methods for its synthesis and functionalization have been developed. ajchem-a.comnih.gov For its integration into 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid, the key is the ability to introduce a substituent at the nitrogen atom.

Approaches for N-Substitution on the Piperidine Ring

N-substitution of the piperidine ring is a fundamental transformation that allows for its connection to the imidazole core. One of the most common methods for this is N-arylation, which forms a C-N bond between an aryl (or heteroaryl) group and the piperidine nitrogen.

Catalytic cross-coupling reactions are powerful tools for N-arylation. Copper-catalyzed and palladium-catalyzed reactions are widely used. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to couple N-H containing heterocycles like piperidine with aryl halides. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination is another highly effective method for forming C-N bonds and has been applied to a wide range of substrates, including the N-arylation of imidazoles. nih.govmit.edu While these examples often focus on the N-arylation of the imidazole, the principles are directly applicable to the N-arylation of piperidine with a suitably functionalized imidazole derivative (e.g., a halo-imidazole).

| Reaction Type | Catalyst System | Substrates | Key Features |

| Ullmann Condensation | Copper(I) salts (e.g., CuI, CuBr) | Piperidine, Halo-imidazole | Often requires ligands and a base. |

| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand | Piperidine, Halo-imidazole or Imidazole triflate | High functional group tolerance and broad scope. nih.govmit.edu |

Reductive amination is another versatile method for N-substitution, particularly for introducing alkyl groups, but can also be adapted for more complex fragments. nih.gov This typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Stereoselective Synthesis Strategies for Piperidine Derivatives

When chirality is a consideration in the final molecule, stereoselective synthesis of the piperidine moiety becomes crucial. A variety of asymmetric methods have been developed to control the stereochemistry of substituents on the piperidine ring. nih.gov

Catalytic asymmetric synthesis is a prominent approach. For example, enantioselective catalytic C(sp3)-H oxidation using manganese catalysts can be used for the desymmetrization of piperidines to yield chiral N,O-acetal products with high enantioselectivity. chemrxiv.org These versatile intermediates can then be converted to a range of substituted piperidines. chemrxiv.org Other transition metals like gold, palladium, and rhodium have also been employed in catalytic cycles to construct chiral piperidine rings. ajchem-a.comnih.gov Gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones, which can be further functionalized. nih.gov

Intramolecular cyclization reactions of acyclic precursors are also a powerful strategy for the stereoselective synthesis of piperidines. nih.gov These can include aza-Michael additions and other metal-catalyzed cyclizations. nih.gov The stereochemical outcome is often controlled by the use of chiral catalysts or auxiliaries. The synthesis of chiral 3-aminopiperidine and 3-aminoazepane derivatives has been achieved using multi-enzyme cascades, highlighting the potential of biocatalysis in this area. rsc.org

Coupling Reactions and Amide Bond Formation Strategies for Compound Assembly

The final and critical step in the synthesis of this compound is the formation of a stable link between the two heterocyclic components. This is typically achieved through an amide bond formation, coupling the piperidine nitrogen with the carboxylic acid of the imidazole. Alternatively, direct N-arylation of the piperidine with a pre-formed imidazole ring can be employed.

Amide bond formation is one of the most common reactions in medicinal chemistry. asiaresearchnews.com The direct condensation of a carboxylic acid and an amine is often facilitated by a coupling reagent to activate the carboxylic acid. growingscience.com A wide array of coupling reagents are available, each with its own advantages in terms of reactivity, cost, and minimization of side reactions. researchgate.net

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and reduce racemization. nih.gov

Phosphonium salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues.

Uronium/Aminium salts: Such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

The choice of coupling reagent, solvent, and base is crucial for achieving a high yield of the desired amide without unwanted side reactions. For the coupling of an electron-deficient amine with a carboxylic acid, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov

| Coupling Reagent Class | Examples | Common Additives |

| Carbodiimides | DCC, EDC | HOBt, DMAP |

| Phosphonium Salts | BOP, PyBOP | - |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA |

In the context of synthesizing derivatives of imidazole-4-carboxylic acid, direct amidation processes have been successfully employed. nih.gov This involves activating the carboxylic acid, for instance with phosphorus oxychloride, followed by the addition of the amine component. nih.gov The imidazole-4,5-dicarboxylic acid scaffold has also been readily derivatized with amines to create libraries of imidazole-4,5-dicarboxamides. nih.gov These established procedures for amide bond formation on imidazole carboxylic acids provide a strong foundation for the successful coupling with a piperidine moiety.

Reagents and Conditions in Amide Synthesis

The formation of an amide bond from the carboxylic acid moiety of this compound is a key transformation for creating a library of derivatives. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. A variety of modern coupling reagents are employed for this purpose, each with its own advantages regarding reaction conditions, efficiency, and suppression of side reactions.

Commonly used reagents for this amide bond formation include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium salt-based coupling reagent. It reacts with the carboxylic acid to form a reactive OAt-active ester, which then readily couples with an amine. HATU is often used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in polar aprotic solvents like dimethylformamide (DMF).

CDI (1,1'-Carbonyldiimidazole): A mild and effective reagent that activates the carboxylic acid by forming a reactive N-acylimidazole intermediate. A key advantage of CDI is that the byproducts, imidazole and carbon dioxide, are easily removed. This method is often performed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

HOBt (1-Hydroxybenzotriazole) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): HOBt is frequently used as an additive with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a more reactive HOBt ester, which enhances coupling efficiency and minimizes racemization. HBTU is a standalone coupling reagent that incorporates the HOBt moiety, directly forming the active ester. These reactions are typically carried out in the presence of a base like DIPEA in solvents such as DMF. nih.gov

Thionyl chloride (SOCl₂): This reagent converts the carboxylic acid into a highly reactive acyl chloride. The resulting acyl chloride can then be reacted with an amine, usually in the presence of a base to neutralize the HCl byproduct. This is a more traditional and vigorous method.

The choice of reagent and conditions depends on the specific amine being coupled and the presence of other functional groups in the molecule. For sensitive substrates, milder reagents like CDI or HATU are generally preferred.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent | Activating Group | Typical Base | Common Solvents | Key Features |

|---|---|---|---|---|

| HATU | OAt-active ester | DIPEA, TEA | DMF | High efficiency, fast reaction rates. |

| CDI | N-acylimidazole | None required | DCM, THF | Mild conditions, clean byproducts. |

| HOBt/EDC | HOBt-active ester | DIPEA | DMF, DCM | Reduces racemization, improves yield. |

| HBTU | HOBt-active ester | DIPEA | DMF | Efficient, standalone reagent. nih.gov |

| Thionyl Chloride | Acyl chloride | Pyridine, TEA | DCM, Toluene | Highly reactive, traditional method. |

Derivatization and Analog Generation Strategies for this compound

To explore the structure-activity relationship (SAR) of this compound, derivatization at its three key components—the imidazole moiety, the piperidine moiety, and the carboxylic acid functional group—is a common strategy.

The imidazole ring offers several positions for modification. The nitrogen atoms and the carbon atoms of the ring can be targeted for substitution to generate a diverse range of analogs.

N-Alkylation/N-Arylation: The unsubstituted nitrogen of the imidazole ring can be alkylated or arylated using various electrophiles. For instance, reaction with alkyl halides or aryl halides (under transition-metal catalysis) can introduce a variety of substituents.

Substitution at C2 and C5: The carbon atoms of the imidazole ring can be functionalized, for example, through halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or alkyl groups.

The piperidine ring provides opportunities for introducing substituents that can influence the compound's polarity, lipophilicity, and conformational flexibility.

N-Alkylation/N-Acylation of the Piperidine: The secondary amine of the piperidine ring is a prime site for modification. It can be readily alkylated using alkyl halides or reductively aminated with aldehydes or ketones. Acylation with acyl chlorides or carboxylic acids (using coupling reagents) can introduce a wide array of amide functionalities.

Substitution on the Piperidine Ring: While more complex, synthesis of derivatives with substituents on the carbon framework of the piperidine ring can be achieved through multi-step synthetic routes starting from appropriately functionalized piperidine precursors.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations beyond the amide bond formation discussed previously.

Esterification: Reaction with alcohols under acidic conditions or using coupling reagents can yield a variety of esters.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized.

Conversion to other functional groups: The carboxylic acid can be converted to other functionalities such as nitriles, aldehydes, or ketones through established synthetic protocols.

Table 2: Derivatization Strategies for this compound

| Moiety | Position of Modification | Type of Reaction | Potential Substituents/Functional Groups |

|---|---|---|---|

| Imidazole | N1 or N3 | Alkylation, Arylation | Alkyl, Aryl, Heteroaryl |

| Imidazole | C2, C5 | Halogenation, Cross-coupling | Aryl, Alkynyl, Alkyl |

| Piperidine | N-H | Alkylation, Acylation, Reductive Amination | Alkyl, Acyl, Substituted alkyl |

| Carboxylic Acid | -COOH | Esterification, Reduction, Amidation | Esters, Alcohols, Amides, Nitriles |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

No specific ¹H or ¹³C NMR spectra for 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid have been published. While spectral data for 1H-imidazole-4-carboxylic acid and piperidine (B6355638) derivatives like 1-formyl-piperidine-4-carboxylic acid are available, these cannot be accurately extrapolated to predict the precise chemical shifts, coupling constants, and multiplicities for the target compound without experimental verification. The electronic environment of each nucleus in the final compound is unique due to the linkage of the two ring systems.

Mass Spectrometry (MS and LC-MS) in Structural Analysis

There is no available mass spectrometry or liquid chromatography-mass spectrometry (LC-MS) data for this compound. Analysis would be required to determine its molecular weight, isotopic pattern, and fragmentation pathways, which are crucial for structural confirmation. Predicted data for related, but structurally distinct, compounds is available but is not a substitute for experimental analysis of the specific molecule .

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While the characteristic vibrational frequencies for the functional groups present (carboxylic acid, imidazole (B134444) ring, piperidine ring) are well-documented in a general sense, and an FTIR spectrum for 1H-imidazole-4-carboxylic acid is known, a specific, complete IR or Raman spectrum for this compound has not been published. Such a spectrum would provide a unique "fingerprint" for the molecule, confirming the presence and interaction of its functional groups.

X-ray Crystallography for Solid-State Structural Determination and Ligand-Target Complex Analysis

No crystal structure data for this compound is present in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and intermolecular interactions. Without this data, any discussion of its solid-state conformation remains speculative.

Chromatographic Methods for Research-Scale Purification and Analysis (e.g., HPLC, UPLC)

Specific High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis or purification of this compound are not described in the literature. While methods exist for 1H-imidazole-4-carboxylic acid, the retention time, optimal mobile phase, and column selection for the target compound would need to be determined experimentally due to the significant change in polarity and size imparted by the piperidinyl group.

Structure Activity Relationship Sar and Mechanistic Elucidation

Design Principles for Modulating Biological Activity through Structural Modifications

The design of novel therapeutic agents often relies on understanding how specific structural features of a molecule interact with biological targets. For the 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid framework, key principles have been established through the systematic modification of its core components.

The imidazole (B134444) ring is a critical component for the biological activity of many compounds due to its aromatic nature and ability to participate in hydrogen bonding and metal coordination. amazonaws.comchemijournal.comnih.gov For derivatives of this scaffold, the imidazole moiety is often essential for binding to enzymatic targets. conicet.gov.ar

Substitutions on the imidazole ring can modulate activity significantly. For instance, in a series of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides, slight structural modifications were capable of shifting the activity pattern among various platelet receptors. nih.gov The position of substituents is also crucial; studies on related imidazole compounds have shown that a hydroxymethyl group at the 4-position and a carboxyl group at the 5-position can be favorable for certain biological activities. isca.me The nature of the substituent, whether electron-donating or electron-withdrawing, also plays a role in molecular recognition processes. researchgate.net The development of novel synthesis methods allows for regiocontrolled substitution at various positions of the imidazole ring, enabling fine-tuning of the molecule's properties. rsc.org

The piperidine (B6355638) ring serves as a key structural element, influencing both the potency and selectivity of these compounds. The replacement of an imidazole ring with a piperidine moiety in histamine (B1213489) H3-receptor antagonists has been shown to dramatically affect potency, highlighting the distinct role of each ring in receptor interaction. nih.gov

For compounds where the piperidine ring is a central feature, modifications to this ring can have significant consequences. Structure-activity relationship studies on a series of non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 revealed that altering the size or polarity of the piperidino ring led to a severe diminishment of activity. nih.govresearchgate.net Conversely, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, the replacement of a piperazine (B1678402) ring with a piperidine system was well-tolerated and improved metabolic stability. nih.gov These findings underscore that the influence of piperidine ring substitutions is highly dependent on the specific biological target.

The carboxylic acid group is a pivotal functional group in mediating molecular recognition, primarily through its ability to form strong hydrogen bonds and electrostatic interactions. ijacskros.com Carboxylic acids are known to bind to biological receptors through multi-point hydrogen bonding. researchgate.net

Elucidation of Molecular Mechanisms of Action in Preclinical Models

Preclinical studies using in vitro models have been instrumental in deciphering the molecular mechanisms through which derivatives of this compound exert their effects. These investigations have focused on enzyme inhibition and receptor binding affinities.

Derivatives of the imidazole-piperidine scaffold have been identified as inhibitors of key enzymes involved in inflammatory pathways.

TAK1 Inhibition : A novel class of 2,4-1H-imidazole carboxamides was discovered as potent and kinome-selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov X-ray crystallography revealed a distinct binding mode for these compounds compared to other known TAK1 inhibitors. nih.gov Given TAK1's role in promoting cell proliferation and inhibiting apoptosis, its inhibition represents a promising therapeutic strategy in oncology and inflammatory diseases. nih.gov

NLRP3 ATPase Inhibition : The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to various inflammatory diseases. researchgate.netnih.gov A pharmacophore-hybridization strategy combining known NLRP3 binders with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure led to the generation of compounds that could prevent NLRP3-dependent pyroptosis and IL-1β release. nih.gov Certain compounds have been shown to directly impair NLRP3 ATPase activity, which is essential for inflammasome activation. researchgate.netnih.gov

The table below summarizes the inhibitory activity of selected benzo[d]imidazole-2-one derivatives on NLRP3 inflammasome-mediated processes in PMA-differentiated THP-1 cells.

| Compound | Inhibition of Pyroptosis (%) at 10 µM | Inhibition of IL-1β Release (%) at 10 µM |

| Compound 1 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| INF39 | Data not specified | Data not specified |

| HS-203873 | Data not specified | Data not specified |

Data extracted from a study on modulated benzo[d]imidazole-2-one derivatives. nih.gov

The this compound scaffold is also present in compounds designed to target G-protein coupled receptors (GPCRs), such as histamine and serotonin (B10506) receptors.

Histamine H3 Receptor : The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. unifi.it Both the imidazole and piperidine moieties are common features in H3R ligands. nih.gov The replacement of the imidazole ring with a piperidine ring can drastically alter antagonist potency, indicating that the interplay between these two rings is crucial for H3R binding. nih.gov The protonation state of the ligand, influenced by its pKa value, is also critical, as a non-ionized form may fail to establish key interactions within the receptor's binding pocket. nih.gov

Serotonin Receptors : Structurally related compounds containing piperazine or piperidine moieties have been evaluated for their affinity towards various serotonin (5-HT) receptors. One study of 1,3,5-triazine-methylpiperazine derivatives found that a specific compound exhibited very high affinity for the 5-HT6 receptor (Ki = 11 nM) with significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7b) and dopamine (D2L) receptors. researchgate.net Another imidazole-containing derivative has been identified as an effective agonist for the 5-HT7 serotonin receptor. mdpi.com

The following table displays the binding affinities (Ki, nM) of selected 1,3,5-triazine-methylpiperazine derivatives for various neurotransmitter receptors.

| Compound | 5-HT6 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7b (Ki, nM) | D2L (Ki, nM) |

| Compound 1 | 107 | >10000 | 430 | 3380 | >10000 |

| Compound 2 | 258 | >10000 | 1290 | 8160 | >10000 |

| Compound 3 | 115 | >10000 | 1030 | 7330 | >10000 |

| Compound 4 | 11 | 8400 | 272 | 1140 | >10000 |

Data from a study on 1,3,5-triazine (B166579) derivatives as 5-HT6 serotonin receptor agents. researchgate.net

Cellular Pathway Modulation Studies (e.g., Inflammasome Inhibition, HIV-1 Integrase Interaction)

Inflammasome Inhibition:

The core structure of this compound is related to scaffolds investigated for their role in modulating the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex crucial to the innate immune response, and its aberrant activation is linked to a variety of inflammatory diseases. nih.govnih.gov Pharmacological inhibition of this pathway is a significant therapeutic goal. frontiersin.orgresearchgate.net

Research into NLRP3 inhibitors has explored related chemical structures. For instance, a pharmacophore-hybridization strategy was used to develop derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. nih.govresearchgate.net This work combined features of known NLRP3 binders to create novel compounds. These derivatives were tested in vitro for their ability to inhibit NLRP3-dependent pyroptosis and the release of the inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells. nih.govresearchgate.net While these studies focus on a benzimidazole (B57391) rather than an imidazole core, the inclusion of the 1-(piperidin-4-yl) moiety is a key structural similarity, suggesting that this group is important for interaction with targets in this pathway. The general mechanism of such inhibitors can involve direct targeting of the NLRP3 protein or suppression of upstream signals that lead to inflammasome assembly and activation. frontiersin.orgresearchgate.net

HIV-1 Integrase Interaction:

The 1H-imidazole-4-carboxylic acid scaffold is a key feature in a class of allosteric inhibitors that target the interaction between HIV-1 integrase (IN) and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). researchgate.netnih.gov This interaction is critical for the integration of the viral DNA into the host genome, a necessary step for viral replication. nih.govmdpi.com Inhibitors that block this protein-protein interaction, often called LEDGINs, represent a promising approach to antiretroviral therapy, distinct from catalytic site inhibitors. nih.govresearchgate.net

High-throughput screening has identified 5-carbonyl-1H-imidazole-4-carboxamides as potent inhibitors of the HIV-1 IN-LEDGF/p75 interaction. researchgate.netnih.gov Structure-activity relationship (SAR) studies on this class of compounds have revealed key interaction points. Molecular docking studies showed that the carboxylate oxygens of the imidazole core can form hydrogen bonds with the backbone of IN residues E170 and H171, while the imidazole NH can bond with the side chain of T174. researchgate.net

Derivatives incorporating a piperidine-based substituent have been synthesized and evaluated. researchgate.net The optimization of these compounds involves modifying substituents on both the imidazole and piperidine rings to enhance binding affinity and antiviral potency. researchgate.netsemanticscholar.org For example, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized and shown to inhibit the IN-LEDGF/p75 interaction, with several compounds demonstrating over 50% inhibition at a 100 µM concentration in an AlphaScreen assay. semanticscholar.org

| Compound Class | Mechanism of Action | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|---|

| 5-carbonyl-1H-imidazole-4-carboxamides | Allosteric inhibition of HIV-1 Integrase by blocking the interaction with LEDGF/p75 | Imidazole-4-carboxamide core, piperidine-based substituents | Inhibition of IN-LEDGF/p75 interaction in vitro | researchgate.net |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | Selective inhibition of the HIV-1 IN-LEDGF/p75 interaction | Imidazole-5-carboxylic acid core | IC50 = 6 ± 4 μM | nih.gov |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids | Inhibition of the HIV-1 IN-LEDGF/p75 interaction | 1,5-diaryl imidazole-4-carboxylic acid scaffold | 17 compounds showed >50% inhibition at 100 µM | semanticscholar.org |

Antimicrobial and Antiviral Activity Investigations (In Vitro)

The imidazole nucleus is a common motif in compounds with a wide spectrum of biological activities, including antimicrobial and antiviral properties. amazonaws.com

Antimicrobial Activity:

Various derivatives of imidazole-4-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity against several bacterial and fungal species. researchgate.net Studies on related heterocyclic compounds, such as thieno[2,3-d]pyrimidines modified with a benzimidazole ring (formed via condensation with a carboxylic acid), have shown activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. mdpi.com Similarly, derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have demonstrated significant potency, particularly against Acinetobacter baumannii. nih.gov While these studies are not on the exact target compound, they highlight the potential of combining a carboxylic acid with a nitrogen-containing heterocyclic ring system, like imidazole or pyrazole (B372694), to generate antimicrobial agents. For example, certain pyrazole derivatives showed zones of growth inhibition up to 85 mm against A. baumannii. nih.gov

Antiviral Activity:

The imidazole scaffold is present in numerous compounds investigated for antiviral activity against a range of viruses. nih.gov For instance, imidazole l-ascorbic acid derivatives have been evaluated for activity against the Hepatitis C virus (HCV). nih.gov Other research has focused on pyrazole derivatives, which are structurally related to imidazoles. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated inhibitory activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication in the micromolar range. frontiersin.org Another study on pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives reported activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAYV), and vesicular stomatitis virus (VSV), with EC50 values in the low micromolar range. researchgate.net

| Compound Class | Virus | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (Compound 3f) | HSV-1 | Vero | 2.2 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (Compound 3a) | MAYV | Vero | 4.8 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (Compound 3c) | VSV | Vero | 1.0 µM | researchgate.net |

| 1H-imidazole l-ascorbic acid derivative (Compound 16a) | HCV | Huh 5.2 replicon | 36.6 µg/mL | nih.gov |

Theoretical SAR Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational method used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach is widely applied to heterocyclic compounds, including those with an imidazole core, to guide the synthesis of more potent derivatives. jmchemsci.comresearchgate.net

For imidazole-containing structures, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, a QSAR model was developed for 5-oxo-imidazoline derivatives to predict their anti-proliferative activities against breast cancer cell lines. jmchemsci.com The best model in that study was based on descriptors that quantified the molecule's electronic and steric properties, achieving a squared correlation coefficient (R²) of 0.7499. jmchemsci.com

In the context of activities relevant to the this compound scaffold, SAR and QSAR studies on related compounds provide valuable insights. For inhibitors of the HIV-1 IN-LEDGF/p75 interaction, SAR analysis of 1,5-diaryl-1H-imidazole-4-carboxylate esters and their corresponding carboxylic acids was undertaken to understand how different substituents on the aryl rings affect inhibitory activity. semanticscholar.org Similarly, for antimicrobial agents, SAR studies on novel pyrazole derivatives identified key structural features for potency against A. baumannii, such as the presence of specific substituents on the phenyl rings. nih.gov

Theoretical studies often involve calculating various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors. semanticscholar.org These descriptors are then used to build a mathematical model using techniques like multiple linear regression (MLR). semanticscholar.org Such models help in predicting the activity of newly designed compounds and provide a deeper understanding of the mechanism of action at a molecular level. nih.govnih.gov

Preclinical Pharmacological and Biochemical Characterization in Vitro/in Silico Focus

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 enzymes, are a standard method for assessing this parameter. While specific experimental data for 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid is not publicly available, studies on structurally related piperidine-imidazole derivatives suggest that this scaffold can be engineered for high metabolic stability. For instance, certain derivatives have shown metabolic stability percentages greater than 97% in human liver microsomes, indicating a high resistance to metabolism. researchgate.net The imidazole (B134444) and piperidine (B6355638) rings, while potential sites for oxidation, can be modified to reduce metabolic liabilities. nih.gov The stability of the piperazine-pyridazine scaffold, a related heterocyclic system, has also been shown to be significantly influenced by substitutions, with some analogs demonstrating high stability.

Table 1: Representative Metabolic Stability of Related Heterocyclic Compounds in Human Liver Microsomes

| Compound Type | Moiety | Metabolic Stability (% remaining after incubation) | Reference |

|---|---|---|---|

| Piperidine-imidazole derivative | Piperidine-imidazole | >97% | researchgate.net |

Note: This table presents data from related compound classes to infer the potential metabolic stability of this compound.

Intestinal permeability is a critical factor for the oral absorption of drugs. The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.gov This assay measures the apparent permeability coefficient (Papp) of a compound, which is indicative of its potential for oral absorption. researchgate.net For compounds with a piperidine-imidazole core, permeability can be variable. For example, some 2,4-disubstituted imidazole carboxamides have demonstrated low permeability and high efflux in Caco-2 assays. nih.gov The presence of both a carboxylic acid and a basic piperidine nitrogen in this compound suggests that its permeability will be pH-dependent and may be influenced by transporter proteins. Generally, Papp values are categorized as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) to predict in vivo absorption. researchgate.net

Table 2: General Caco-2 Permeability Classification and Predicted Profile

| Permeability Class | Apparent Permeability (Papp) (cm/s) | Predicted Human Absorption (%) | Predicted Profile for this compound |

|---|---|---|---|

| High | > 10 x 10⁻⁶ | 80-100 | Moderate to High (pH-dependent) |

| Moderate | 1 - 10 x 10⁻⁶ | 20-80 |

Note: The predicted profile is an estimation based on the physicochemical properties of the molecule and data from related compounds.

Biochemical Assays for Target Engagement and Efficacy Markers

The imidazole scaffold is a common feature in many biologically active molecules, particularly as a kinase inhibitor. mdpi.com Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potential anti-inflammatory agents, with activity in cellular assays measuring nitric oxide and TNF-α production. nih.gov While the specific molecular target of this compound has not been disclosed in the public domain, its structural features suggest it could be designed to interact with a variety of biological targets, including kinases, G-protein coupled receptors, or enzymes.

Biochemical assays are essential to confirm target engagement and quantify the potency of a compound. These assays can include:

Enzyme Inhibition Assays: To determine the IC50 value against a purified enzyme.

Receptor Binding Assays: To measure the affinity (Ki or Kd) of the compound for a specific receptor.

Cell-Based Assays: To assess the compound's effect on cellular signaling pathways and biomarkers of efficacy.

For a hypothetical kinase target, an in vitro kinase assay would be performed to measure the inhibition of substrate phosphorylation. Subsequent cell-based assays would then be used to confirm that the compound inhibits the downstream signaling of the target kinase in a cellular context.

Selectivity Profiling against Off-Targets in Comprehensive Panels (e.g., Kinome Screening)

To ensure the safety and minimize the side effects of a potential drug, it is crucial to assess its selectivity. For compounds targeting kinases, kinome screening against a broad panel of kinases is a standard practice. mdpi.com Imidazole-based compounds have been developed as highly selective kinase inhibitors. nih.gov For example, a 2,4-disubstituted imidazole carboxamide was screened against a panel of 468 kinases and found to be highly selective for its intended target. nih.gov Similarly, imidazole piperazine (B1678402) derivatives have been developed as selective cyclin-dependent kinase (CDK) inhibitors. nih.govlookchem.com

A comprehensive selectivity profile for this compound would involve screening against a large panel of kinases and other relevant off-targets, such as GPCRs, ion channels, and transporters. This would help to identify any potential off-target activities that could lead to undesirable side effects. The goal is to identify compounds with a clean off-target profile or with a profile that is well-understood and manageable.

Investigation of Coordination Chemistry and Metal Ion Interactions

The imidazole ring and the carboxylic acid group of this compound are both capable of coordinating with metal ions. researchgate.netwikipedia.org Imidazole derivatives are known to form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and nickel(II). rsc.orgnih.gov The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to a metal cation to form coordination complexes. nih.gov

The study of these interactions is important for several reasons:

Potential for Metal Chelation: The compound could potentially act as a chelating agent, which could be a therapeutic mechanism of action or a source of toxicity.

Influence on Biological Activity: The coordination of metal ions could alter the compound's conformation and its interaction with its biological target. nih.gov

Formation of Metallo-drugs: The compound could be intentionally complexed with a metal to create a metallo-drug with enhanced or novel therapeutic properties. google.com

The coordination chemistry of this compound can be investigated using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to determine the structure and stability of the metal complexes.

Applications As Research Probes and Chemical Tools

Utilization in Chemical Biology for Target Identification

No specific studies describing the use of 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid as a research probe for identifying biological targets were found.

Application in Ligand Discovery and Optimization Campaigns

There is no available literature detailing the application of this specific compound in ligand discovery or lead optimization processes.

Contribution to the Development of Novel Chemical Scaffolds

Research detailing the use of this compound as a foundational structure for developing new chemical scaffolds is not present in the scientific literature.

Use in Material Science for Dendrimer Modification and Polymer Chemistry

No publications were identified that describe the use of this compound for modifying dendrimers or in other applications related to polymer chemistry.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for Enhanced Accessibility

While current synthetic routes to 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid are established, the development of more advanced and efficient strategies is crucial for facilitating broader research and application. Future efforts are likely to focus on methodologies that offer higher yields, greater purity, and reduced reaction times. researchgate.net One promising avenue is the application of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields for various imidazole (B134444) derivatives. researchgate.netbenthamscience.com

Another area of development is the use of one-pot synthesis-functionalization strategies. This approach, which combines multiple reaction steps into a single sequence without the need for isolating intermediates, can significantly streamline the synthesis of complex molecules. nih.gov For instance, a one-pot method for the synthesis and subsequent arylation of 1,3,4-oxadiazoles from carboxylic acids has been reported, demonstrating the potential for such strategies to be adapted for imidazole-4-carboxylic acid derivatives. nih.gov Furthermore, the evolution of solid-phase synthesis techniques could enable the rapid generation of libraries of this compound analogs for high-throughput screening. researchgate.net

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. researchgate.netbenthamscience.com |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. nih.gov |

| Solid-Phase Synthesis | Amenable to automation and high-throughput library generation. researchgate.net |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. |

Exploration of Novel Biological Targets and Mechanistic Modalities

The therapeutic potential of this compound and its derivatives is an area of active investigation. While initial studies have highlighted their utility, a vast landscape of biological targets remains to be explored. Future research will likely delve into identifying novel protein interactions and elucidating the downstream signaling pathways modulated by these compounds. The imidazole scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, including enzymes and receptors. nih.govtsijournals.com

Computational methods, such as molecular docking, can be employed to predict the binding of novel analogs to putative protein targets. For example, docking studies have been used to identify potential interactions between 4-nitroimidazole (B12731) analogues and Fms-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. researchgate.net This in silico approach can guide the rational design of new derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic efficacy of these compounds. nih.gov The exploration of bioisosteric replacements for the carboxylic acid or piperidinyl moieties could also lead to compounds with improved pharmacokinetic properties. nih.gov

| Research Area | Objective |

| Target Identification | Discovering new proteins and receptors that interact with the compound. |

| Mechanistic Studies | Elucidating the molecular pathways affected by compound binding. |

| In Silico Screening | Computationally predicting interactions with a wide range of biological targets. researchgate.net |

| Structure-Activity Relationship (SAR) | Understanding how chemical structure influences biological activity to design more potent compounds. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmednexus.orgresearchgate.net These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. For the design of novel this compound analogs, AI and ML can be leveraged in several key areas.

Generative models, for instance, can design novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net Predictive algorithms can screen virtual libraries of compounds to identify the most promising candidates for synthesis and biological evaluation, thereby reducing the time and cost associated with drug discovery. bpasjournals.com AI can also play a crucial role in optimizing synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. As the volume of chemical and biological data continues to grow, the integration of AI and ML will be indispensable for accelerating the discovery of new therapeutic agents based on the this compound scaffold.

| AI/ML Application | Description |

| De Novo Drug Design | Generating novel molecular structures with desired pharmacological properties. researchgate.net |

| Virtual Screening | Predicting the biological activity of large compound libraries against specific targets. nih.gov |

| ADMET Prediction | Estimating the pharmacokinetic and toxicity profiles of new compounds. researchgate.net |

| Synthetic Route Optimization | Predicting optimal reaction conditions and pathways for compound synthesis. |

Green Chemistry Approaches in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. researchgate.netresearchgate.net The synthesis of this compound and its analogs presents several opportunities for the application of greener methodologies. Future research in this area will focus on the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that reduce waste generation. nih.gov

The use of bio-catalysts, such as enzymes or even natural extracts like lemon juice, has been shown to be effective in the synthesis of certain imidazole derivatives. researchgate.net These catalysts are often biodegradable, non-toxic, and can operate under mild reaction conditions. researchgate.net Solvent-free reactions are another key aspect of green chemistry, as they eliminate the need for potentially hazardous organic solvents. asianpubs.org Additionally, the development of synthetic methods that utilize ultrasonic irradiation can lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com By embracing these green chemistry approaches, the synthesis of this compound analogs can become more sustainable and environmentally responsible.

| Green Chemistry Approach | Benefit |

| Use of Bio-catalysts | Biodegradable, non-toxic, and operate under mild conditions. researchgate.net |

| Solvent-Free Reactions | Eliminates the use of hazardous organic solvents and simplifies purification. asianpubs.org |

| Ultrasonic Irradiation | Shorter reaction times, higher yields, and reduced energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Reduces reliance on petrochemical-based starting materials. |

Expanding Applications in Catalysis and Supramolecular Chemistry

Beyond its potential in medicinal chemistry, the unique structural features of this compound make it an interesting candidate for applications in catalysis and supramolecular chemistry. The imidazole moiety is a well-known ligand in coordination chemistry and can form stable complexes with a variety of metal ions. researchgate.net These metal complexes could exhibit catalytic activity in a range of organic transformations. For instance, piperidine-appended imidazolium (B1220033) salts have been investigated as task-specific catalysts. conicet.gov.ar

In the realm of supramolecular chemistry, the ability of the molecule to participate in hydrogen bonding and π-π stacking interactions could be exploited to construct well-defined molecular assemblies. researchgate.net These supramolecular structures could find applications in areas such as molecular recognition, sensing, and the development of novel materials. Imidazole-based supramolecular catalysts have been designed to accelerate oxidation/hydrolysis cascade reactions. sciopen.com The bifunctional nature of this compound, with its basic piperidine (B6355638) nitrogen and acidic carboxylic acid group, could also be leveraged to create zwitterionic structures with interesting self-assembly properties. The exploration of these non-pharmaceutical applications represents a promising and largely untapped area of research for this versatile compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.